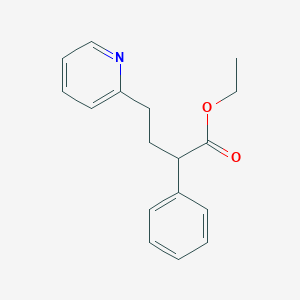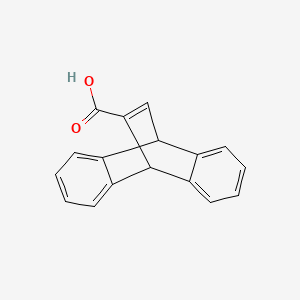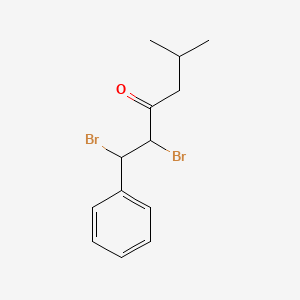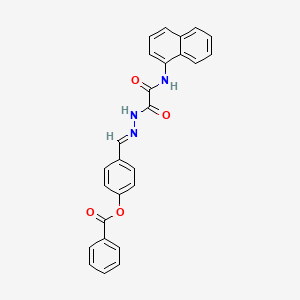![molecular formula C15H22N2O2 B11962696 8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[3.2.1]octane CAS No. 73825-80-6](/img/structure/B11962696.png)
8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[3.2.1]octane typically involves the construction of the bicyclic core followed by the introduction of the ethoxy and methoxy substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can yield the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as catalytic asymmetric synthesis and the use of chiral auxiliaries can be employed to achieve the desired stereochemistry .
Análisis De Reacciones Químicas
Types of Reactions
8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of complex molecules and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved can include binding to active sites or altering the conformation of target proteins .
Comparación Con Compuestos Similares
Similar Compounds
8-Azabicyclo[3.2.1]octane: A similar bicyclic compound with nitrogen atoms, used in the synthesis of tropane alkaloids.
8-Oxabicyclo[3.2.1]octane: A bicyclic compound with an oxygen atom, used in the synthesis of natural products.
Uniqueness
8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[32Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research .
Propiedades
Número CAS |
73825-80-6 |
|---|---|
Fórmula molecular |
C15H22N2O2 |
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
8-(4-ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C15H22N2O2/c1-3-19-13-6-5-12(11-14(13)18-2)15-16-7-4-8-17(15)10-9-16/h5-6,11,15H,3-4,7-10H2,1-2H3 |
Clave InChI |
QPDYWPHYSFTVSQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C2N3CCCN2CC3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-2-(4-chlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11962618.png)

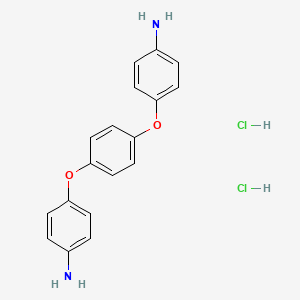
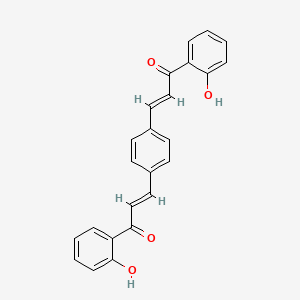
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}pyridine-2-carbohydrazide](/img/structure/B11962654.png)


![3-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11962675.png)

